molecular formula C10H12N2 B1414677 N-ethyl-1H-indol-5-amine CAS No. 1042600-60-1

N-ethyl-1H-indol-5-amine

Cat. No. B1414677
CAS RN: 1042600-60-1
M. Wt: 160.22 g/mol
InChI Key: AHMCJXXCYKHMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1H-indol-5-amine is a chemical compound with the CAS Number: 1042600-60-1. It has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .


Synthesis Analysis

The synthesis of N-ethyl-1H-indol-5-amine and its derivatives has been a subject of research. For instance, some new indole derivatives containing heterocyclic moieties were synthesized using 1H-indol-5-ylamine as a starting material . Another study reported the reduction of a compound by tin chloride dehydrate in the presence of hydrochloric acid, yielding 1-alkyl-5-amino-1H-indole-3-carbonitrile .


Molecular Structure Analysis

The InChI code for N-ethyl-1H-indol-5-amine is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

N-ethyl-1H-indol-5-amine has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .

Scientific Research Applications

N-Ethyl-1H-Indol-5-Amine: A Comprehensive Analysis of Scientific Research Applications: “N-Ethyl-1H-indol-5-amine” is a derivative of indole, a pivotal structure in medicinal chemistry with a wide range of biological activities. Below are detailed sections focusing on unique applications of indole derivatives that may extend to “N-Ethyl-1H-indol-5-Amine”.

Anti-HIV Research

Indole derivatives have been reported to show potential in anti-HIV research. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and studied for their anti-HIV properties through molecular docking studies .

Synthesis of New Compounds

Indoles serve as core structures for the synthesis of new compounds with potential medicinal applications. For instance, new indole-containing compounds have been synthesized and characterized for various biological activities .

Metal Complexes in Medicine

Indole-containing metal complexes have been explored for their medicinal applications. Research has focused on synthesizing bidentate ligands with indole structures that could be used in medicinal chemistry .

Cancer Treatment

Indole derivatives are increasingly being applied in the treatment of cancer cells. Their biological activity against various types of disorders makes them valuable in cancer research .

Antiviral Properties

Some indole compounds have shown significant protection against viruses. For example, an indole derivative isolated from Penicillium camemberti demonstrated protective effects against the H1N1 virus .

These applications highlight the versatility and importance of indole derivatives in scientific research, which likely extends to “N-Ethyl-1H-indol-5-Amine”. Each application represents a unique field where this compound could potentially make significant contributions.

A brief review of the biological potential of indole derivatives Synthesis and characterization of new … - Springer Indole-Containing Metal Complexes and Their Medicinal Applications - MDPI Synthesis of indole derivatives as prevalent moieties present in … The chemical structures and biological activities of indole … - Springer

Safety and Hazards

N-ethyl-1H-indol-5-amine is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-ethyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCJXXCYKHMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-1H-indol-5-amine
Reactant of Route 3
Reactant of Route 3
N-ethyl-1H-indol-5-amine
Reactant of Route 4
Reactant of Route 4
N-ethyl-1H-indol-5-amine
Reactant of Route 5
Reactant of Route 5
N-ethyl-1H-indol-5-amine
Reactant of Route 6
Reactant of Route 6
N-ethyl-1H-indol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.